molecular formula C20H26N2O3 B1670769 Disoxaril CAS No. 87495-31-6

Disoxaril

Cat. No. B1670769
CAS RN: 87495-31-6
M. Wt: 342.4 g/mol
InChI Key: FKLJPTJMIBLJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04939267

Procedure details

To a stirring solution of 48.6 g (0.48 moles) diisopropylamine in 520 ml tetrahydrofuran (THF) at -5° C. (ice/actone bath) was added 185 ml of 2.6M n-butyllithium (0.48 moles) under nitrogen. The addition was complete after 30 minutes and the pale yellow solution was maintained at -5° to +5° C. for an additional 30 minutes. The ice/acetone bath was replaced by Dry Ice/acetone and when the internal temperature reached -55° C., 46.6 g (0.48 moles) 3,5-dimethylisoxazole was added dropwise over 20 minutes. This solution was allowed to stir an additional 30-40 minutes at -55° C. or lower. A solution containing 135 g (0.41 moles) 2-[4-(6-bromohexyloxy)phenyl]-4,5-dihydro-oxazole dissolved in 400 ml THF was added dropwise (via nitrogen pump) over 35 minutes. The temperature during the addition was kept below -50° C. by carefully controlling the rate of the addition. The heavy suspension was stirred for an additional hour. The Dry Ice bath was removed and the reaction was quenched by dropwise addition of 10 ml water. The reaction mixture was allowed to warm to about 5°-10° C. and then poured into 1 liter water and 1 liter ethyl acetate. The aqueous layer was set aside and the organic layer was washed once with water and brine. The extract was dried over magnesium sulfate and evaporated to near dryness under water vacuum. The crude crystalline product was dissolved in 600 ml warm acetonitrile, filtered thru a pad of solka floc and allowed to crystallize at room temperature. After two hours, the heavy crystalline precipitate was cooled to 10° C. and filtered to give 108 g (76%) 5-{7-[4-(4,5-dihydro-2-oxazolyl)phenoxy]heptyl}-3-methylisoxazole, m.p. 97°-98° C., after drying 24 hrs at 60° C.
Quantity
48.6 g
Type
reactant
Reaction Step One
Quantity
185 mL
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Dry Ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
46.6 g
Type
reactant
Reaction Step Four
Name
2-[4-(6-bromohexyloxy)phenyl]-4,5-dihydro-oxazole
Quantity
135 g
Type
reactant
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.C(=O)=O.CC(C)=O.[CH3:20][C:21]1[CH:25]=[C:24]([CH3:26])[O:23][N:22]=1.Br[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][O:34][C:35]1[CH:40]=[CH:39][C:38]([C:41]2[O:42][CH2:43][CH2:44][N:45]=2)=[CH:37][CH:36]=1>O1CCCC1>[O:42]1[CH2:43][CH2:44][N:45]=[C:41]1[C:38]1[CH:39]=[CH:40][C:35]([O:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:26][C:24]2[O:23][N:22]=[C:21]([CH3:20])[CH:25]=2)=[CH:36][CH:37]=1 |f:2.3|

Inputs

Step One
Name
Quantity
48.6 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
185 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
520 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Dry Ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Step Four
Name
Quantity
46.6 g
Type
reactant
Smiles
CC1=NOC(=C1)C
Step Five
Name
2-[4-(6-bromohexyloxy)phenyl]-4,5-dihydro-oxazole
Quantity
135 g
Type
reactant
Smiles
BrCCCCCCOC1=CC=C(C=C1)C=1OCCN1
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-55 °C
Stirring
Type
CUSTOM
Details
to stir an additional 30-40 minutes at -55° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
TEMPERATURE
Type
TEMPERATURE
Details
the pale yellow solution was maintained at -5° to +5° C. for an additional 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
reached -55° C.
ADDITION
Type
ADDITION
Details
was added dropwise (via nitrogen pump) over 35 minutes
Duration
35 min
ADDITION
Type
ADDITION
Details
The temperature during the addition
CUSTOM
Type
CUSTOM
Details
was kept below -50° C.
ADDITION
Type
ADDITION
Details
the rate of the addition
STIRRING
Type
STIRRING
Details
The heavy suspension was stirred for an additional hour
CUSTOM
Type
CUSTOM
Details
The Dry Ice bath was removed
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by dropwise addition of 10 ml water
TEMPERATURE
Type
TEMPERATURE
Details
to warm to about 5°-10° C.
ADDITION
Type
ADDITION
Details
poured into 1 liter water and 1 liter ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed once with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The crude crystalline product was dissolved in 600 ml
TEMPERATURE
Type
TEMPERATURE
Details
warm acetonitrile
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to crystallize at room temperature
WAIT
Type
WAIT
Details
After two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the heavy crystalline precipitate was cooled to 10° C.
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C(=NCC1)C1=CC=C(OCCCCCCCC2=CC(=NO2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 108 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.